2-Chloro-5-(1,2,2-trifluoroethyl)pyridine: A Technical Whitepaper on Properties, Reactivity, and Application
2-Chloro-5-(1,2,2-trifluoroethyl)pyridine: A Technical Whitepaper on Properties, Reactivity, and Application
Executive Summary
In the landscape of modern medicinal chemistry and agrochemical development, fluorinated N-heterocycles serve as privileged scaffolds. The strategic incorporation of fluorine modulates lipophilicity, enhances metabolic stability, and alters the pKa of neighboring functional groups. 2-Chloro-5-(1,2,2-trifluoroethyl)pyridine (CAS: 2913244-85-4) is a highly specialized building block that combines the synthetic versatility of an ortho-chlorinated pyridine with the unique stereoelectronic profile of a 1,2,2-trifluoroethyl moiety.
As a Senior Application Scientist, I have structured this technical guide to provide researchers with a comprehensive understanding of this compound's physicochemical properties, its mechanistic behavior in synthetic pathways, and field-proven protocols for its downstream functionalization.
Chemical and Physical Properties
The structural architecture of 2-Chloro-5-(1,2,2-trifluoroethyl)pyridine features an electron-deficient pyridine core. The 2-chloro substituent acts as an excellent leaving group for cross-coupling and nucleophilic aromatic substitution (SNAr), while the 5-position is occupied by the -CHFCF2H group.
Unlike the ubiquitous trifluoromethyl (-CF3) group, the 1,2,2-trifluoroethyl group contains a chiral center at the benzylic position and a terminal difluoromethyl (-CF2H) motif. This terminal -CF2H can act as a weak hydrogen bond donor, providing unique binding interactions in biological targets that fully perfluorinated alkyl groups cannot achieve [1].
Quantitative Data Summary
| Property | Value |
| Chemical Name | 2-Chloro-5-(1,2,2-trifluoroethyl)pyridine |
| CAS Registry Number | 2913244-85-4 |
| Molecular Formula | C7H5ClF3N |
| Molecular Weight | 195.57 g/mol |
| Structural Class | Halogenated Pyridine / Fluoroalkyl Heterocycle |
| Predicted LogP | ~2.5 - 3.0 (Lipophilic) |
| Physical State | Liquid (Predicted based on homologous series) |
Mechanistic Pathways and Reactivity Profile
The reactivity of this building block is governed by the synergistic electron-withdrawing effects of the pyridine nitrogen and the fluoroalkyl group. The inductive pull of the -CHFCF2H group at the 5-position significantly lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the pyridine ring.
This electronic configuration highly activates the C2-Cl bond. Consequently, the compound readily undergoes oxidative addition with low-valent transition metals (e.g., Pd(0), Ni(0)) and is highly susceptible to nucleophilic attack.
Diagram 1: Divergent synthetic utility and downstream functionalization pathways.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
To integrate this building block into larger pharmaceutical scaffolds, the Suzuki-Miyaura cross-coupling is the most robust method. The following protocol is a self-validating system designed to maximize yield while mitigating the risks associated with electron-deficient aryl chlorides [2].
Materials Required
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Electrophile: 2-Chloro-5-(1,2,2-trifluoroethyl)pyridine (1.0 equiv)
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Nucleophile: Aryl/Heteroaryl boronic acid (1.2 equiv)
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Catalyst: Pd(dppf)Cl2 (0.05 equiv)
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Base: Anhydrous K2CO3 (2.0 equiv)
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Solvent: 1,4-Dioxane / H2O (4:1 v/v)
Step-by-Step Methodology & Causality
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Preparation of the Reaction Matrix: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine the 2-Chloro-5-(1,2,2-trifluoroethyl)pyridine, the arylboronic acid, and K2CO3.
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Causality: Potassium carbonate acts as the crucial inorganic base to activate the boronic acid, forming an electron-rich "ate" complex (Ar-B(OH)3-K+) that drastically accelerates the transmetalation step.
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Solvent Addition and Degassing: Add the 1,4-Dioxane/H2O mixture. Sparge the heterogeneous solution with Argon gas for a minimum of 15 minutes.
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Causality: Water is essential to dissolve the inorganic base and facilitate the biphasic transmetalation. Degassing is critical; it displaces dissolved O2, preventing the irreversible oxidation of the active Pd(0) species to an inactive Pd(II) complex.
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Catalyst Introduction: Briefly remove the septum under a positive stream of Argon and add Pd(dppf)Cl2.
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Causality: The bidentate dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand provides significant steric bulk and electron density. This forces the palladium center into a geometry that promotes both the difficult oxidative addition into the C-Cl bond and the subsequent reductive elimination of the product.
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Thermal Activation: Seal the flask and heat the mixture in an oil bath at 90 °C for 12 hours. Monitor the reaction progress via LC-MS or TLC (Hexanes:EtOAc).
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Causality: While aryl iodides couple at room temperature, the higher bond dissociation energy of the C-Cl bond requires thermal energy to overcome the activation barrier for oxidative addition.
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Workup and Isolation: Cool the reaction to room temperature. Dilute with Ethyl Acetate and wash with brine. Extract the aqueous layer twice with EtOAc. Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
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Causality: Brine forces the phase separation and removes the aqueous dioxane mixture along with inorganic salts. Drying over Na2SO4 removes residual water prior to concentration, preventing the hydrolysis of sensitive functional groups during solvent evaporation.
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Physicochemical Impact in Drug Design
The integration of the 1,2,2-trifluoroethyl group is not merely a structural change; it is a calculated physicochemical optimization. When replacing a standard ethyl or trifluoromethyl group with a 1,2,2-trifluoroethyl moiety, researchers observe distinct shifts in the molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile [3].
Diagram 2: ADME and physicochemical enhancements provided by the -CHFCF2H moiety.
The presence of the fluorine atoms shields the alkyl chain from oxidative metabolism by Cytochrome P450 enzymes, a common failure point for standard alkyl-substituted drugs. Furthermore, the environmental fate of such fluorinated compounds is an active area of modeling and regulatory scrutiny, requiring precise structural tracking [4].
References
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Organic Letters (ACS Publications). Diversity-Oriented Approach to Fluoroalkyl-Substituted Arenes. American Chemical Society. URL:[Link]
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Journal of Organic Chemistry (ACS Publications). Catalysis and Mechanistic Tests for Fluoroethylpyridines. American Chemical Society. URL:[Link]
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NovaMechanics / Enalos Cloud Platform. SimpleBox4Planet: Environmental Fate Modelling of PFAS and their Alternatives. NovaMechanics. URL: [Link]
